The compound 3-Bromo-6-methoxypyridazine is a derivative of pyridazine, which is of significant interest in the field of medicinal chemistry due to its potential applications in various therapeutic areas. While the provided data does not directly discuss 3-Bromo-6-methoxypyridazine, it does include information on structurally related compounds that exhibit a range of biological activities. These activities include anticancer properties, inhibition of glycolysis in cancer cells, and the potential to act as enzyme inhibitors. By examining the properties and mechanisms of action of these related compounds, we can infer potential applications and mechanisms for 3-Bromo-6-methoxypyridazine.
The mechanism of action for compounds structurally related to 3-Bromo-6-methoxypyridazine varies depending on the specific derivative and its target within biological systems. For instance, the coumarin derivative 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate has demonstrated antiinvasive and antimigrative properties in cancer cells without inhibiting enzymes like urokinase, plasmin, MMP-2, or MMP-9, suggesting a unique mechanism of action that remains to be elucidated1. Similarly, 3-bromopyruvate (3-BP) is a brominated derivative of pyruvate that inhibits glycolysis in cancer cells by targeting molecules crucial for their survival, such as hexokinase 2 (HK2) and lactate dehydrogenase (LDH), leading to apoptosis and necrosis34. These findings suggest that 3-Bromo-6-methoxypyridazine could potentially share similar mechanisms, targeting metabolic pathways or other crucial enzymes in cancer cells.
The anticancer potential of brominated compounds is highlighted by their ability to inhibit cell invasion and tumor growth1. The compound 3-bromopyruvate has been extensively studied for its antitumor effects, which are attributed to its role as an alkylating agent and inhibitor of glycolysis, leading to ATP depletion and cancer cell death34. Given the structural similarities, 3-Bromo-6-methoxypyridazine may also possess anticancer properties that could be harnessed for therapeutic applications.
Compounds with a bromo and methoxy substitution pattern have been identified as enzyme inhibitors. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was found to inhibit tubulin polymerization, which is a promising mechanism for antiproliferative activity against human cancer cells6. This suggests that 3-Bromo-6-methoxypyridazine could potentially act as an enzyme inhibitor, contributing to its therapeutic applications.
The synthesis of structurally related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been reported for the development of receptor antagonists5. Additionally, aminopyridopyrazinones have been optimized as phosphodiesterase 5 (PDE5) inhibitors, demonstrating the versatility of pyridazine derivatives in drug development7. These studies indicate that 3-Bromo-6-methoxypyridazine could be a valuable scaffold for the design of new drugs targeting various receptors or enzymes.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4